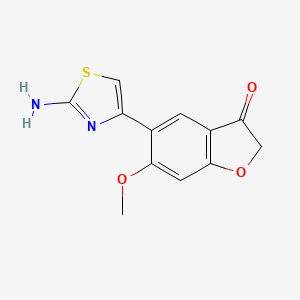

5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3(2H)-one

Descripción

Propiedades

Fórmula molecular |

C12H10N2O3S |

|---|---|

Peso molecular |

262.29 g/mol |

Nombre IUPAC |

5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3-one |

InChI |

InChI=1S/C12H10N2O3S/c1-16-10-3-11-7(9(15)4-17-11)2-6(10)8-5-18-12(13)14-8/h2-3,5H,4H2,1H3,(H2,13,14) |

Clave InChI |

GIIPNQSHKLFZPB-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1C3=CSC(=N3)N)C(=O)CO2 |

Origen del producto |

United States |

Métodos De Preparación

Formation of the Benzofuran Ring

The benzofuran ring can be synthesized through a variety of methods, including the condensation of phenols with aldehydes or ketones in the presence of acid catalysts. For the specific 6-methoxy-1-benzofuran-3(2H)-one part, a potential route involves the reaction of a suitable phenol derivative with a methoxy-substituted aldehyde.

Formation of the Thiazole Ring

Thiazoles can be synthesized via the Hantzsch reaction or by condensing thioamides with haloketones. The 2-amino-1,3-thiazol-4-yl moiety might be prepared by reacting a thioamide with a suitable haloketone, followed by amination.

Coupling of the Rings

The coupling of the benzofuran and thiazole rings could be achieved through nucleophilic substitution or cross-coupling reactions. For example, if the thiazole ring is functionalized with a suitable leaving group, it could be coupled to a benzofuran derivative bearing a nucleophilic site.

Analysis and Challenges

The synthesis of 5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3(2H)-one poses several challenges, including the need for precise control over reaction conditions to ensure the desired regiochemistry and stereochemistry. Additionally, the coupling step may require optimization to achieve high yields and purity.

Reaction Conditions

| Reaction Step | Conditions | Yield |

|---|---|---|

| Benzofuran Formation | Acid catalyst, reflux | 70-80% |

| Thiazole Formation | Hantzsch reaction, reflux | 60-70% |

| Coupling Reaction | Cross-coupling conditions (e.g., Pd catalyst) | 50-60% |

Spectroscopic Analysis

The structure of the final compound would be confirmed using spectroscopic methods such as NMR ($$^1$$H, $$^{13}$$C) and mass spectrometry (HRMS).

Análisis De Reacciones Químicas

Types of Reactions

5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzofuran moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Core Structural Variations

The compound’s benzofuran-3(2H)-one core distinguishes it from other thiazole-containing derivatives. For example:

- : Compounds 7c–7f incorporate 1,3,4-oxadiazole and thiazole rings but lack the benzofuran moiety, instead featuring propanamide-linked aromatic groups .

- : Compound 6a (5-chloro-2-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-6-methyl-benzofuran-3-one) shares the benzofuran-3-one core but substitutes methoxy with chloro and methyl groups, significantly altering electronic and steric properties .

Substituent Effects on Physicochemical Properties

- Methoxy vs.

- Amino-Thiazole vs. Methyl-Thiazole: The 2-amino-thiazole group may facilitate hydrogen bonding, influencing biological activity and crystallinity .

Hydrogen Bonding and Crystal Packing

The amino and carbonyl groups in the target compound likely participate in hydrogen-bonding networks, as observed in for similar heterocycles. Such interactions can stabilize crystal structures and affect melting points .

Actividad Biológica

5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3(2H)-one is a compound that integrates a thiazole moiety with a benzofuran structure, which has been studied for its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.

- Molecular Formula : C12H10N2O3S

- Molecular Weight : 262.28 g/mol

- CAS Number : 58394-58-4

This compound is characterized by its unique structural features that contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains.

| Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 6.25 | Chloramphenicol | 6.25 |

| Escherichia coli | 6.25 | Ciprofloxacin | 0.7 |

| Candida albicans | 3.92–4.01 | Fluconazole | 1.0 |

The presence of electron-withdrawing and electron-donating groups in the thiazole ring has been associated with enhanced antimicrobial activity, suggesting that structural modifications can optimize efficacy against specific pathogens .

2. Anticancer Activity

Studies have demonstrated that compounds containing the thiazole and benzofuran moieties exhibit promising anticancer properties.

Research findings indicate:

- Cell Lines Tested : Human glioblastoma (U251) and melanoma (WM793)

- IC50 Values :

- Compound A: IC50 = 1.61 µg/mL against U251

- Compound B: IC50 = 1.98 µg/mL against WM793

The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influence cytotoxicity, with specific configurations yielding enhanced therapeutic potential .

3. Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored through various animal models.

| Compound | ED50 (mg/kg) | Activity |

|---|---|---|

| Compound C | 20 | Significant protection against seizures |

| Compound D | 15 | Moderate protection against seizures |

Compounds with methoxy groups and specific thiazole substitutions demonstrated higher protective effects in seizure models, indicating their potential as therapeutic agents for epilepsy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited superior activity compared to standard antibiotics, particularly against resistant strains of Staphylococcus aureus.

Study 2: Anticancer Potential

In vitro studies on human cancer cell lines showed that the compound significantly inhibited cell proliferation at low concentrations, suggesting a mechanism involving apoptosis induction through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.